molecular formula C14H12N2O B180909 2-(4-methoxyphenyl)-2H-indazole CAS No. 3682-75-5

2-(4-methoxyphenyl)-2H-indazole

Cat. No. B180909
CAS RN: 3682-75-5
M. Wt: 224.26 g/mol
InChI Key: BLEBOOVJJNMSCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves cyclization reactions . For instance, 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. While specific structural information for “2-(4-methoxyphenyl)-2H-indazole” is not available, similar compounds have been analyzed using techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While specific information for “2-(4-methoxyphenyl)-2H-indazole” is not available, similar compounds have been analyzed for their properties .

Scientific Research Applications

Synthesis and Derivatives

  • Indazole Derivative Synthesis : A novel derivative of indazole, (7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole, was synthesized with good yield, highlighting the potential for creating various pharmacologically active compounds (Hariyanti et al., 2020).
  • Crystal and Molecular Structure : The synthesis and characterization of 2-(4-methoxybenzyl)-4-nitro-2H-indazole provided insights into its crystal and molecular structure, important for understanding its chemical properties (Ebert et al., 2012).

Electronic and Optical Properties

  • Electroactive Materials : New indazole-based electroactive materials were synthesized, exhibiting high thermal stabilities and interesting optical, electrochemical, and photoelectrical properties, potentially useful in electronic applications (Cekaviciute et al., 2012).

Biological and Pharmacological Applications

  • Anti-Angiogenic Agents : Synthesized N2-(substituted benzyl)-3-(4-methylphenyl)indazoles showed significant anti-angiogenic activity, indicating their potential as novel therapeutic agents (Huang et al., 2006).
  • Antimicrobial and Anti-Inflammatory Agents : A series of 2H-indazole derivatives demonstrated antimicrobial activity against various pathogens and potential as anti-inflammatory agents, indicating their dual therapeutic application (Pérez‐Villanueva et al., 2017).

Chemical Properties and Reactions

  • Carbothioamide Derivatives as Antibacterial Agents : The synthesis and characterization of benzo[g]indazole fused carbothioamide derivatives revealed promising antibacterial activity, demonstrating their potential in drug design (Murugavel et al., 2020).

Corrosion Inhibition

  • Corrosion Control in Steel : The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole was effective in inhibiting corrosion of mild steel in acidic medium, indicating its potential in industrial applications (Bentiss et al., 2009).

properties

IUPAC Name

2-(4-methoxyphenyl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEBOOVJJNMSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361050
Record name 2-(4-methoxyphenyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-2H-indazole

CAS RN

3682-75-5
Record name 2-(4-methoxyphenyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Methoxyphenyl)-2H-indazole was prepared according to Song and Yee (Org. Lett. 2000, 2, 519). To a solution of N-(2-bromobenzyl)-N-(4-methoxyphenyl)hydrazine (298 mg, 0.97 mmol) in toluene (3.5 mL) were added palladium acetate (11 mg, 0.05 mmol), 1,1′-bis(diphenylphosphino)ferrocene (46 mg, 0.075 mmol) and sodium tert-butoxide (140 mg, 1.46 mmol). The vial was capped and the reaction was stirred at 90° C. overnight. After the reaction was allowed to cool, it was filtered through a pad of silica and concentrated to give the desired product. The reaction was assumed to be quantitative. LC-MS (C14H12N2O calculated 224) m/z 225 (M+H).
Name
N-(2-bromobenzyl)-N-(4-methoxyphenyl)hydrazine
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One
Quantity
46 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
K Rodríguez-Villar, L Yépez-Mulia, M Cortés-Gines… - Molecules, 2021 - mdpi.com
Indazole is an important scaffold in medicinal chemistry. At present, the progress on synthetic methodologies has allowed the preparation of several new indazole derivatives with …
Number of citations: 12 www.mdpi.com
J Pérez-Villanueva, L Yépez-Mulia… - Molecules, 2017 - mdpi.com
Indazole is considered a very important scaffold in medicinal chemistry. It is commonly found in compounds with diverse biological activities, eg, antimicrobial and anti-inflammatory …
Number of citations: 43 www.mdpi.com
W Stadlbauer - Sci. Synth, 2002 - thieme-connect.com
The systematic IUPAC name benzo [c] pyrazole is not used in the Ring Index or in Chemical Abstracts and the heterocycle is normally referred to by its trivial name indazole or more …
Number of citations: 90 www.thieme-connect.com
B Cui, X Mi, J Zhang - Zeitschrift für Kristallographie-New Crystal …, 2023 - degruyter.com
C 16 H 13 N 3 O, orthorhombic, P2 1 2 1 2 1 (no. 19), a = 7.6087(4) Å, b = 9.6681(4) Å, c = 18.6600(9) Å, V = 1372.66(11) Å 3 , Z = 4, R gt (F) = 0.0420, wR ref (F 2 ) = 0.1093, T = 293 K. …
Number of citations: 1 www.degruyter.com
K Selvam, S Balachandran, R Velmurugan… - Applied Catalysis A …, 2012 - Elsevier
A new nitrogen precursor, hydrazine hydrate was used in the synthesis of nano-sized, N-doped TiO 2 photocatalyst by a simple wet impregnation method. This photocatalyst was …
Number of citations: 33 www.sciencedirect.com
H Sharghi, M Aberi, P Shiri - Applied Organometallic Chemistry, 2019 - Wiley Online Library
The synthesis, characterization and catalytic activity of a Cu(II) complex derived from 2‐oxoquinoline‐3‐carbaldehyde Schiff base supported on amino‐functionalized silica are reported. …
Number of citations: 20 onlinelibrary.wiley.com
J Schoene, H Bel Abed, P Schmieder… - … A European Journal, 2018 - Wiley Online Library
A simple and direct approach for the regioselective construction of the privileged 2H‐indazole scaffold is described. The developed one‐pot strategy involves phospholene‐mediated N−…
M De Angelis, F Stossi, KA Carlson… - Journal of medicinal …, 2005 - ACS Publications
The estrogen receptors, ERα and ERβ, are important pharmaceutical targets. To develop ERβ-selective ligands, we synthesized a series of nonsteroidal compounds having a phenyl-2H…
Number of citations: 227 pubs.acs.org
P Ghosh, A Hajra - Advanced Synthesis & Catalysis, 2022 - Wiley Online Library
We have developed an electrochemical method for phosphorothiolation of 2H‐indazoles using S‐hydrogen phosphorothioates via cross dehydrogenative coupling reaction under metal…
Number of citations: 10 onlinelibrary.wiley.com
L Yadav, S Chaudhary - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
A Bu4NI-catalyzed, DTBP-promoted, regioselective C(sp2)–C(sp3) cross dehydrogenative coupling (CDC) protocol for the direct C-3 benzylation of 2H-indazoles is reported. The metal-…
Number of citations: 25 pubs.rsc.org

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